4-amino-6-(2-thienyl)pyridazin-3(2{H})-one

Overview

Description

4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one, also known as 5-amino-3-thiophen-2-yl-1H-pyridazin-6-one, is a heterocyclic compound that contains two adjacent nitrogen atoms Similar pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It is known that various pyridazine-based scaffolds have been utilized in medicinal chemistry for their physiological effects .

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

It is known that pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities .

Biological Activity

4-amino-6-(2-thienyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and case studies.

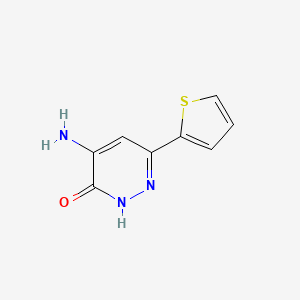

Chemical Structure and Properties

The compound features a pyridazinone core with an amino group and a thienyl substituent, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyridazin-3(2H)-ones can act as formyl peptide receptor (FPR) agonists. These receptors play a crucial role in modulating the inflammatory response. A study synthesized a library of pyridazinone compounds, including 4-amino-6-(2-thienyl)pyridazin-3(2H)-one, which demonstrated significant ability to induce intracellular calcium flux in human HL-60 cells transfected with FPRs. The most potent compounds exhibited low micromolar EC50 values, indicating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

The antimicrobial properties of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one were evaluated against various bacterial strains using the disk diffusion method. The results revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

3. Anticancer Activity

Pyridazinone derivatives have also been investigated for their anticancer properties. A study indicated that modifications at the 4 and 6 positions of the pyridazinone scaffold could lead to compounds with selective cytotoxicity against cancer cell lines. The presence of the thienyl group was found to enhance the anticancer activity by promoting apoptosis in cancer cells through the modulation of signaling pathways .

Table 2: Cytotoxicity of Pyridazinone Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-amino-6-(2-thienyl)pyridazin-3(2H)-one | 8.5 | HeLa (cervical carcinoma) |

| Other derivatives | Varies | Various cancer lines |

Case Study 1: FPR Agonist Activity

In a comprehensive study, a series of pyridazinone compounds were synthesized and tested for FPR agonist activity. The results showed that modifications at specific positions significantly increased their efficacy in activating neutrophils, leading to enhanced chemotaxis and intracellular signaling .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various pyridazine derivatives, including the target compound. The study highlighted that structural variations influenced the spectrum of antimicrobial activity, with some derivatives showing promising results against resistant bacterial strains .

Properties

IUPAC Name |

5-amino-3-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGKZKXSWZTOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.